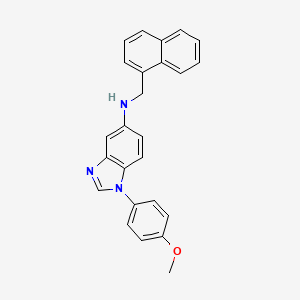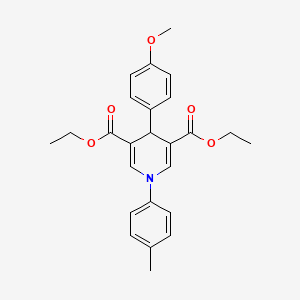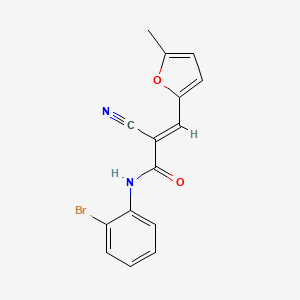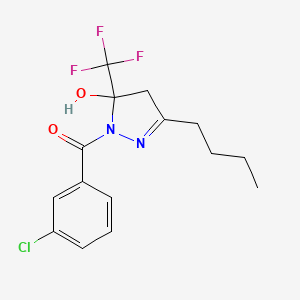![molecular formula C28H25FN2O2 B11649935 10-acetyl-3-(2-fluorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11649935.png)
10-acetyl-3-(2-fluorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-acetyl-3-(2-fluorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the dibenzodiazepine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-3-(2-fluorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dibenzodiazepine Core: This step involves the cyclization of appropriate precursors, such as ortho-substituted benzylamines, under acidic or basic conditions to form the dibenzodiazepine core.
Introduction of the Acetyl Group: Acetylation is achieved using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenated precursors and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential pharmacological activities. The presence of fluorophenyl and methylphenyl groups can enhance the compound’s interaction with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects. The dibenzodiazepine core is known for its activity on the central nervous system, suggesting possible applications in treating neurological disorders.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of 10-acetyl-3-(2-fluorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorophenyl and methylphenyl groups enhance its binding affinity and specificity, leading to distinct biological effects. Pathways involved may include neurotransmitter modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 10-acetyl-3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 10-acetyl-3-(2-bromophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
Compared to similar compounds, 10-acetyl-3-(2-fluorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the fluorophenyl group. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity. This makes it particularly valuable in applications requiring high specificity and potency.
Properties
Molecular Formula |
C28H25FN2O2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
5-acetyl-9-(2-fluorophenyl)-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25FN2O2/c1-17-11-13-19(14-12-17)28-27-24(30-23-9-5-6-10-25(23)31(28)18(2)32)15-20(16-26(27)33)21-7-3-4-8-22(21)29/h3-14,20,28,30H,15-16H2,1-2H3 |
InChI Key |
MAZMYUIRJFIAFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4F)NC5=CC=CC=C5N2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Methoxyphenyl)amino]-3-(morpholin-4-yl)naphthalene-1,4-dione](/img/structure/B11649890.png)
![5-Acetyl-2-[2-(2,3-dimethyl-phenoxy)-acetylamino]-4-methyl-thiophene-3-carboxylic acid ethyl ester](/img/structure/B11649898.png)
![ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B11649903.png)
![(5E)-3-Ethyl-5-({2-[2-(2-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11649904.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-methyl-5-nitrophenyl)prop-2-enamide](/img/structure/B11649907.png)

![(6Z)-2-ethyl-5-imino-6-{3-iodo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649918.png)
![Ethyl (2Z)-2-{[2-(acetyloxy)phenyl]methylidene}-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11649923.png)

![(4E)-4-{3-methoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11649927.png)
![(E)-{2-[4-(4-Methoxyphenyl)-2,2-dimethyloxan-4-YL]ethyl}[(4-methoxyphenyl)methylidene]amine](/img/structure/B11649947.png)

